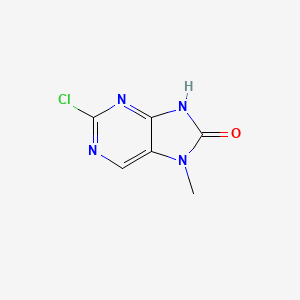

2-Chloro-7-methyl-7H-purin-8(9H)-one

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-7-methyl-9H-purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O/c1-11-3-2-8-5(7)9-4(3)10-6(11)12/h2H,1H3,(H,8,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAAEGXEHWCCPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CN=C(N=C2NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and General Strategy

The synthesis typically begins with commercially available pyrimidine or purine precursors, such as 7-methylpyrimidine derivatives or 7-methylxanthine analogs. The key transformations involve:

- Methylation at the N7 position

- Chlorination at the C2 position

- Cyclization to form the purin-8-one core

These steps are often carried out in a sequence optimized to enhance reaction efficiency and yield.

Reductive Amination and Alkylation

A notable approach involves reductive amination on pyrimidine precursors to introduce the N7-methyl group prior to chlorination. For example, M. Tomanová et al. describe the use of sodium triacetoxyborohydride and 2,2-dimethoxypropane to convert pyrimidine intermediates to N-methyl derivatives, which then undergo chlorination to form the target purinone structure.

Chlorination Using Thionyl Chloride

Chlorination at the 2-position is commonly achieved using thionyl chloride (SOCl2). This reaction substitutes a hydroxyl group with chlorine on the purine ring, typically under reflux conditions. This method is widely employed due to its efficiency and scalability in industrial settings.

Cyclization with Trifluoroacetic Anhydride (TFAA)

Cyclization to form the purin-8-one core is facilitated by trifluoroacetic anhydride in toluene at elevated temperatures (~70 °C). This step converts intermediate diamines into the purinone ring system, followed by purification through column chromatography.

Aromatic Nucleophilic Substitution and Cross-Coupling

Substitution of the chlorine atom at position 2 can be achieved via aromatic nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Chan-Lam coupling). However, the chlorine at position 2 is relatively reactive, and reaction conditions must be optimized, sometimes requiring microwave irradiation or extended reaction times for complete conversion.

Detailed Experimental Procedures and Yields

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Reductive amination | Pyrimidine + 2,2-dimethoxypropane + Na triacetoxyborohydride | N-methyl pyrimidine derivative | - | Precedes chlorination, improves reactivity |

| 2 | Chlorination | Thionyl chloride, reflux | 2-chloro-7-methyl purin-8-one precursor | - | Efficient substitution of hydroxyl group |

| 3 | Cyclization | Trifluoroacetic anhydride, toluene, 70 °C, 16 h | 2-chloro-7-methyl-7,9-dihydro-8H-purin-8-one | 52 | Purified by column chromatography |

| 4 | Aromatic nucleophilic substitution | Pd-catalyst (XPhos Pd G2), microwave irradiation | Substituted purine derivatives | Variable | Requires optimization for some derivatives |

| 5 | Chan-Lam cross-coupling | Boronic acid, MeCN, TMEDA, room temperature, 24 h | Functionalized purine derivatives | Variable | Used for further derivatization |

Research Findings and Optimization Insights

- Sequence Optimization: Alkylation (methylation) before chlorination enhances the reactivity of the intermediate towards nucleophilic substitution.

- Reaction Conditions: The use of trifluoroacetic anhydride at moderate temperatures (70 °C) ensures efficient cyclization without decomposition.

- Catalysis: Palladium precatalysts such as XPhos Pd G2 under microwave irradiation improve substitution yields at the 2-chloro position, especially for challenging substrates.

- Purification: Column chromatography using hexane/ethyl acetate mixtures is effective for isolating pure products after each step.

Comparative Summary of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-7-methyl-7H-purin-8(9H)-one can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of 7-methyl-7H-purin-8(9H)-one.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea can be used under mild to moderate conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-7-methyl-7H-purin-8(9H)-one.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2-Chloro-7-methyl-7H-purin-8(9H)-one is C₇H₈ClN₅O, with a molecular weight of approximately 201.62 g/mol. Its structure consists of a purine base with a chlorine atom at the 2-position and a methyl group at the 7-position, which influences its reactivity and biological interactions.

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. Kinase inhibitors are crucial in cancer therapy as they can block pathways that lead to tumor growth.

- Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3), which are essential for cancer cell survival and proliferation. These findings suggest that modifying the structure could enhance anticancer efficacy against various cancer types .

Antiviral Properties

The compound has also been investigated for its antiviral potential. Certain derivatives have shown activity against viral enzymes, making them candidates for developing antiviral therapies.

- Research Findings : In vitro studies indicated that modifications to the purine structure can lead to increased antiviral activity, particularly against RNA viruses. The mechanism often involves interference with viral replication processes .

Enzyme Inhibition Studies

This compound serves as a valuable tool in enzyme inhibition studies, particularly those focusing on purine metabolism and related pathways.

- Example : Its interaction with various enzymes involved in nucleotide synthesis has been explored, providing insights into metabolic regulation and potential therapeutic targets for metabolic disorders .

Molecular Biology Tools

This compound is utilized in molecular biology as a research tool to study nucleic acid interactions and signaling pathways.

- Application : It can be used to probe the effects of purine analogs on DNA/RNA synthesis, offering insights into cellular mechanisms and potential therapeutic applications in genetic disorders .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other purine derivatives:

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| This compound | Methyl group at position 7 | Anticancer and antiviral potential |

| 2-Chloro-9-methyl-7H-purin-8(9H)-one | Methyl group at position 9 | Variability in kinase inhibition |

| 6-Chloro-8-substituted purines | Chlorine at position 6 | Broader range of biological activities |

| 2-Chloro-9-(2-deoxy-D-arabinofuranosyl)purine | Sugar moiety addition | Increased solubility and nucleoside potential |

This table illustrates how variations in substituents affect the biological activity profiles of purine derivatives, highlighting the significance of structural modifications in drug development.

Wirkmechanismus

The mechanism of action of 2-Chloro-7-methyl-7H-purin-8(9H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Position Impact :

- Chlorine at C2 (target compound) vs. C6 (e.g., 1226804-22-3) alters electronic distribution, affecting reactivity in nucleophilic substitutions .

- Methyl at C7 (target compound) provides moderate steric hindrance compared to bulkier groups like isopropyl (1226804-22-3) or cyclopentyl (1124329-94-7), influencing binding affinity in biological targets .

Synthetic Challenges :

- Isomer separation is critical in alkylation reactions. For example, highlights a 67% yield for the N9-substituted isomer (2a) vs. 10% for the N7-substituted product (3a) under similar conditions .

- The target compound’s synthesis (1273315-19-7) likely follows analogous protocols but requires precise control to avoid byproducts.

Physical and Safety Data :

- The isopropyl derivative (1226804-22-3) is classified as a Class 6.1 hazardous material (UN2811), whereas the target compound lacks explicit hazard data in the provided evidence .

- Cyclopentyl-substituted analogues (1124329-94-7) are typically lipophilic, impacting their pharmacokinetic profiles .

Analytical and Crystallographic Insights

- Crystallography : Tools like SHELXL and Mercury are widely used for purine derivative analysis. For instance, SHELXL enables precise refinement of hydrogen-bonding networks in purine crystals, critical for understanding packing patterns .

- Chromatography : Flash chromatography (MeOH–CH₂Cl₂) is standard for isolating isomers, as demonstrated in .

Biologische Aktivität

2-Chloro-7-methyl-7H-purin-8(9H)-one is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antiviral applications. This article synthesizes current research findings, including structure-activity relationships, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C_7H_7ClN_4O, with a molecular weight of approximately 186.61 g/mol. The compound features a chlorine atom at the 2-position and a methyl group at the 7-position of the purine ring, which influences its reactivity and biological activity.

Biological Activity

1. Kinase Inhibition:

Research indicates that this compound exhibits significant inhibitory effects on various kinases, particularly cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3). These kinases are crucial for cell cycle regulation and proliferation in cancer cells:

| Kinase | IC50 Value (nM) | Biological Implications |

|---|---|---|

| CDK4 | 400–520 | Regulates cell cycle |

| FLT3 | 30–70 | Involved in hematopoiesis |

Studies have shown that the compound can effectively inhibit autophosphorylation of FLT3 in MV4-11 cells, leading to suppression of downstream signaling pathways such as STAT5 and ERK1/2 phosphorylation .

2. Antiviral Properties:

In addition to its anticancer potential, derivatives of this compound have been explored for antiviral activity. They target viral enzymes essential for replication, indicating a broader therapeutic application beyond oncology.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition: The chlorine atom at the 2-position can form covalent bonds with nucleophilic sites on proteins, inhibiting their function and disrupting various biochemical pathways.

- Selectivity: Structural modifications at positions 7 and 9 modulate the compound's selectivity towards different kinases, enhancing its potential as a targeted therapy .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other purine derivatives:

| Compound Name | Structural Features | Biological Activity Profile |

|---|---|---|

| 2-Chloro-9-methyl-7H-purin-8(9H)-one | Methyl group at position 9 | Variability in kinase inhibition |

| 6-Chloro-8-substituted purines | Chlorine at position 6 | Broader range of biological activities |

| 2-Chloro-9-(2-deoxy-D-arabinofuranosyl)purine | Sugar moiety addition | Increased solubility and potential as nucleoside |

This comparison highlights how slight modifications in structure can lead to significant differences in biological activity and therapeutic potential.

Case Studies

Recent studies have illustrated the effectiveness of compounds related to this compound:

- FLT3 Inhibition in AML: A study demonstrated that specific derivatives exhibited potent FLT3 inhibition (IC50 = 30–70 nM) while maintaining selectivity over CDK4. This dual inhibition is critical for treating FLT3-positive acute myeloid leukemia (AML) .

- Anticancer Activity: In vitro studies showed that certain analogs could induce apoptosis in cancer cell lines such as MDA-MB-231 by enhancing caspase activity and arresting cells in the G2/M phase of the cell cycle .

Q & A

Q. Example Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | 0.053 |

| C-Cl Bond Length | 1.724 Å |

| Reference |

Basic Question: How is the biological activity of 2-Chloro-7-methyl purine derivatives assessed?

Answer:

- Kinase Inhibition Assays: Measure IC₅₀ values against target kinases (e.g., EGFR, CDK2) using fluorescence polarization .

- Cytotoxicity Screening: MTT assays in cancer cell lines (e.g., IC₅₀ < 10 μM indicates high potency) .

Advanced Question: How can conflicting data on biological activity between analogs be resolved?

Answer:

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., Cl vs. methylthio) using dose-response curves .

- Statistical Validation: Replicate experiments in triplicate; report mean ± SEM .

- Molecular Docking: Predict binding modes to explain potency differences (e.g., chlorine’s electrostatic interactions vs. methylthio’s hydrophobicity) .

Basic Question: What safety precautions are critical when handling 2-Chloro-7-methyl purines?

Answer:

- PPE: Gloves, lab coat, and goggles (H315/H319 hazards) .

- Ventilation: Use fume hoods due to potential respiratory irritation.

- Storage: In airtight containers, away from light/moisture .

Advanced Question: How can stability issues in aqueous or acidic conditions be mitigated?

Answer:

- pH Control: Stabilize solutions at pH 6–8 to prevent hydrolysis of the purine core.

- Lyophilization: Convert to stable powder forms for long-term storage .

- Degradation Studies: Monitor via HPLC under accelerated conditions (40°C/75% RH) .

Advanced Question: What computational methods complement experimental studies of this compound?

Answer:

- DFT Calculations: Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .

- Molecular Dynamics (MD): Simulate solvation effects and protein-ligand interactions .

- QSAR Modeling: Corrogate substituent effects with bioactivity data .

Advanced Question: How can crystallographic data be used to design derivatives with improved solubility?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.